Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate
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Overview
Description
Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate typically involves multi-step organic reactions. One common method is the nitration of ethyl 2-fluoro-3-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl 2-fluoro-3-oxo-5-nitrobenzoate.
Reduction: Formation of ethyl 2-fluoro-3-hydroxy-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate can be compared with other similar compounds such as:
- Mthis compound
- Ethyl 2-fluoro-3-hydroxy-4-nitrobenzoate
- Ethyl 2-fluoro-3-hydroxy-5-aminobenzoate
These compounds share similar structural features but differ in the position or type of substituents, which can influence their chemical properties and reactivity .
This compound stands out due to its specific combination of functional groups, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8FNO5 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-2-16-9(13)6-3-5(11(14)15)4-7(12)8(6)10/h3-4,12H,2H2,1H3 |
InChI Key |
TZBLLYHLUWABFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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